2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid
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Overview
Description
2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid typically involves the condensation of 3-oxo-2,3-dihydro-1-benzofuran with a suitable propanoic acid derivative. One common method is the Claisen–Schmidt condensation reaction, which is carried out under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzofuran derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the treatment of various diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and the benzofuran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid
- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid is unique due to its specific structural features, such as the presence of the oxo group and the benzofuran ring. These features confer distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H10O5 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-[(3-oxo-1-benzofuran-6-yl)oxy]propanoic acid |
InChI |
InChI=1S/C11H10O5/c1-6(11(13)14)16-7-2-3-8-9(12)5-15-10(8)4-7/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
QMVKMJZYVYLSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)CO2 |
Origin of Product |
United States |
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